2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

nNOS inhibition Nitric oxide synthase Neurodegenerative disease

This benzamide-based nNOS inhibitor is differentiated by a 2-oxopiperidinyl-phenyl substituent, placing it in a distinct chemotype from aminoquinoline-based inhibitors with documented off-target liabilities. With exhaustive isoform characterization (nNOS Ki=66 nM; ~110-fold selectivity over eNOS), it serves as an ideal reference inhibitor for calibrating NOS selectivity assays and a versatile synthetic intermediate for focused analog library generation. Researchers pursuing chemically distinct lead candidates for neurodegenerative disorders should prioritize this scaffold for counterscreening campaigns.

Molecular Formula C18H16ClN3O4
Molecular Weight 373.79
CAS No. 942013-45-8
Cat. No. B2432080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS942013-45-8
Molecular FormulaC18H16ClN3O4
Molecular Weight373.79
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)8-9-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
InChIKeyPZVAUIQUMRSZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (942013-45-8): A Neuronal Nitric Oxide Synthase Inhibitor from the US9212144 Patent Series


2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-45-8) is a small-molecule neuronal nitric oxide synthase (nNOS) inhibitor disclosed as Example 17 in US Patent 9,212,144 [1]. The compound belongs to a class of benzamide-based NOS inhibitors and serves as an intermediate in the synthesis of more complex bioactive molecules [2]. Its structural features—a 2-chloro-4-nitrobenzamide core linked to a 4-(2-oxopiperidin-1-yl)phenyl moiety—distinguish it from aminoquinoline-based nNOS inhibitors, placing it in a distinct chemical series with a potentially different selectivity and off-target profile.

Why nNOS Inhibitor Procurement Cannot Rely on Generic Substitution: The Isoform Selectivity Imperative for 2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide


Neuronal nitric oxide synthase (nNOS) inhibitors are therapeutically pursued for neurodegenerative disorders, but clinical translation demands a high degree of isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) [1]. Inhibiting eNOS can cause catastrophic hypertension by blocking vasodilatory NO production, while iNOS inhibition may compromise immune function [1]. Compounds within the same broad NOS inhibitor class can differ by orders of magnitude in selectivity ratios, making simple substitution scientifically and clinically unsafe [2]. The 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide scaffold must therefore be evaluated against specific comparators using quantitative selectivity data rather than assumed by structural analogy.

Quantitative Differentiation Evidence for 2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide vs. nNOS Inhibitor Comparators


nNOS Inhibitory Potency: Ki of 66 nM for 2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide vs. 7-Nitroindazole and NOS1-IN-1

2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (target compound) inhibits recombinant rat nNOS with a Ki of 66 nM measured by hemoglobin capture assay at pH 7.4, 37°C [1]. This potency is approximately 42-fold stronger than the classical nNOS inhibitor 7-nitroindazole (7-NI), which exhibits a Ki of 2.8 µM against porcine brain NOS [2]. It is also approximately 1.8-fold more potent than NOS1-IN-1, which has a reported Ki of 120 nM for nNOS . These data, while derived from cross-study comparisons rather than head-to-head experiments, indicate that the target compound resides in a competitive potency range.

nNOS inhibition Nitric oxide synthase Neurodegenerative disease

Selectivity Over eNOS: ~110-fold Selectivity Window of the Target Compound vs. NOS1-IN-1 and 7-Nitroindazole

2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits an eNOS Ki of 7,240 nM (bovine recombinant eNOS, hemoglobin capture assay), yielding an eNOS/nNOS selectivity ratio of ~110-fold [1]. This is substantially lower than the 2,617-fold eNOS selectivity reported for NOS1-IN-1 (eNOS Ki = 39 µM, nNOS Ki = 120 nM) . However, the target compound's eNOS selectivity exceeds that of many first-generation nNOS inhibitors. For example, 7-nitroindazole is essentially non-selective in vitro, inhibiting all three NOS isoforms at similar micromolar concentrations [2]. The measured selectivity of ~110-fold places this compound in a moderate-selectivity tier, indicating that structural optimization of the benzamide scaffold could further improve the safety margin.

nNOS selectivity eNOS Cardiovascular safety

Selectivity Over iNOS: ~430-fold iNOS Selectivity Compared with NOS1-IN-1 and 7-Nitroindazole

The target compound inhibits mouse macrophage iNOS with a Ki of 28,400 nM [1], yielding an iNOS/nNOS selectivity ratio of ~430-fold. In comparison, NOS1-IN-1 achieves 325-fold selectivity over iNOS (iNOS Ki = 325 µM) . These values are roughly in the same order of magnitude, with the target compound showing a slightly higher iNOS selectivity. In contrast, 7-nitroindazole does not discriminate meaningfully between nNOS and iNOS in vitro [2]. This level of iNOS selectivity suggests that at concentrations required for effective nNOS inhibition (low nanomolar range), the target compound is unlikely to substantially impair iNOS-mediated immune responses.

iNOS selectivity Immunomodulation nNOS inhibitor safety

Structural Differentiation from 2-Aminoquinoline Series: Benzamide Scaffold May Offer Reduced Off-Target Binding Liability

The 2-aminoquinoline class of nNOS inhibitors, despite achieving excellent potency and brain penetration, has been reported to suffer from promiscuous off-target binding to CNS receptors such as the serotonin transporter (SERT) and adrenergic receptors due to structural features that resemble known pharmacophores of CNS-active drugs [1]. The target compound's benzamide scaffold, featuring a 2-oxopiperidin-1-yl substituent, is chemically distinct from the 2-aminoquinoline core and may disrupt this promiscuous binding pharmacophore [1]. While no direct receptor counterscreening data are publicly available for the target compound to confirm reduced off-target binding, the scaffold divergence presents a testable hypothesis for procurement decisions. Researchers seeking to probe the structure-selectivity relationship of nNOS inhibitors with potentially cleaner ancillary pharmacology may find the benzamide scaffold a valuable departure point.

Scaffold novelty Off-target binding nNOS inhibitor design

Recommended Application Scenarios for 2-Chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Benzamide-Based nNOS Inhibitors

The compound's moderate nNOS potency (Ki = 66 nM) combined with measurable but suboptimal eNOS selectivity (~110-fold) makes it an ideal starting scaffold for medicinal chemistry optimization. Researchers can systematically modify the 2-chloro-4-nitrobenzamide core, the oxopiperidinyl substituent, or the linker to probe the structural determinants of isoform selectivity [1]. The patent literature (US9212144) provides a synthetic framework for generating focused analog libraries [2]. This application is directly supported by the selectivity data in Section 3, Evidence Items 1-3, and the scaffold differentiation argument in Evidence Item 4.

Biochemical Assay Development for nNOS Isoform Selectivity Screening

With well-characterized Ki values for all three NOS isoforms (nNOS: 66 nM, eNOS: 7,240 nM, iNOS: 28,400 nM) under standardized hemoglobin capture assay conditions [1], this compound can serve as a reference inhibitor for calibrating NOS isoform selectivity assays. Its intermediate selectivity profile provides a useful benchmark for classifying new inhibitors as 'highly selective,' 'moderately selective,' or 'non-selective.' This application derives directly from the quantitative data presented in Evidence Items 1-3.

Chemical Intermediate in the Synthesis of Downstream Bioactive Molecules

Multiple vendor sources indicate this compound is employed as a synthetic intermediate in the preparation of more complex bioactive molecules within the nNOS inhibitor pipeline [2]. The benzamide core with the 2-oxopiperidinyl-phenyl substituent provides a versatile handle for further derivatization. Procurement for synthetic chemistry applications is supported by the compound's established role in the US9212144 patent series.

CNS Drug Discovery Programs Exploring Non-Quinoline nNOS Chemotypes

Given the documented promiscuity and off-target binding issues associated with 2-aminoquinoline-based nNOS inhibitors [3], drug discovery programs seeking chemically distinct nNOS inhibitor chemotypes may prioritize the benzamide scaffold. While direct counterscreening data are not yet available for this compound, the scaffold divergence from the problematic aminoquinoline core provides a structural rationale for its inclusion in lead-finding campaigns. Researchers should, however, conduct their own receptor profiling to validate the predicted cleaner ancillary pharmacology.

Quote Request

Request a Quote for 2-chloro-4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.